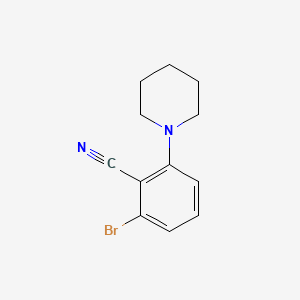

2-Bromo-6-piperidinobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAOGIZKHOSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742691 | |

| Record name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260649-11-3 | |

| Record name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Broad Context of Aryl Nitriles in Advanced Organic Synthesis Research

Aryl nitriles are a cornerstone of modern organic chemistry, valued for their prevalence in a wide array of functional materials, dyes, agrochemicals, and perhaps most importantly, pharmaceuticals. researchgate.netdntb.gov.uasci-hub.se The cyano group is a highly versatile functional handle, capable of being transformed into a variety of other essential groups such as amines, amides, carboxylic acids, and tetrazoles. researchgate.netsci-hub.se This adaptability makes aryl nitriles critical intermediates in the synthesis of complex molecules. researchgate.net

Traditional methods for synthesizing aryl nitriles, like the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and the use of toxic reagents like copper cyanide. sci-hub.se Consequently, a major focus of contemporary research has been the development of more sustainable and efficient transition-metal-catalyzed cyanation reactions. researchgate.netsci-hub.se These modern methods often involve the cross-coupling of aryl halides or their surrogates with a variety of cyanide sources. sci-hub.se The exploration of novel cyanating agents and catalytic systems continues to be an active area of investigation, aiming to improve reaction scope, efficiency, and functional group tolerance. researchgate.netresearchgate.net

Strategic Importance of Aryl Halides in Catalytic Cross Coupling Methodologies

Aryl halides are fundamental substrates in one of the most powerful bond-forming strategies in organic synthesis: transition-metal-catalyzed cross-coupling reactions. sci-hub.seresearchgate.net The carbon-halogen bond in aryl halides can be selectively activated by metal catalysts, most notably those based on palladium, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov This capability has revolutionized the construction of complex aromatic systems. researchgate.net

Different aryl halides (iodides, bromides, chlorides) exhibit varying levels of reactivity, with aryl bromides often providing an optimal balance of reactivity and stability for many synthetic applications. The development of ligands and catalytic systems that can efficiently activate even the less reactive but more cost-effective aryl chlorides is a significant area of research. researchgate.net The versatility of these cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allows for the precise and predictable formation of new bonds, making aryl halides indispensable tools for synthetic chemists. nih.govrsc.orgmdpi.com The ability to use aryl halides in these transformations is crucial for building the molecular frameworks of numerous pharmaceuticals and functional materials. researchgate.net

Research Landscape and Rationale for Investigating 2 Bromo 6 Piperidinobenzonitrile

Aryl Bromide Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for modification through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For a sterically hindered substrate like this compound, the efficiency of this reaction is highly dependent on the careful selection of the catalytic system.

The substrate scope for the Suzuki-Miyaura coupling of this compound would likely include a variety of aryl and vinyl boronic acids and their derivatives. However, limitations may arise with particularly bulky boronic acids, which could exacerbate the steric clash with the adjacent piperidine ring, leading to lower yields. Additionally, the electronic properties of the boronic acid can influence the reaction rate, with electron-rich partners generally reacting more readily.

Below is a hypothetical data table illustrating potential outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on general principles of cross-coupling reactions with sterically hindered substrates.

| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | High |

| 3 | 2-Methylphenylboronic acid | Pd(PPh3)4 | PPh3 | K2CO3 | THF/H2O | Moderate |

| 4 | Naphthylboronic acid | PdCl2(dppf) | dppf | Na2CO3 | DME | Moderate to High |

| 5 | Vinylboronic acid | Pd(OAc)2 | RuPhos | K3PO4 | Toluene | High |

Note: This table is illustrative and based on general reactivity patterns. Actual results would require experimental verification.

Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the direct connection of a terminal alkyne to the aryl bromide of this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The introduction of an alkynyl group can serve as a valuable handle for further transformations, including cycloaddition reactions or conversion to other functional groups. The steric hindrance around the bromine atom may necessitate the use of more active catalyst systems to achieve efficient coupling.

Heck and Stille Coupling Methodologies for Olefin and Stannane Functionalization

The Heck reaction offers a pathway to introduce olefinic substituents by reacting this compound with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon double bond at the 2-position of the benzonitrile ring.

The Stille coupling, on the other hand, utilizes organostannane reagents to form new carbon-carbon bonds. While effective, the toxicity of organotin compounds often leads to a preference for other coupling methods like the Suzuki-Miyaura reaction. However, for specific applications where other methods fail, the Stille coupling remains a viable option.

Buchwald-Hartwig Amination for Diverse Aryl Amine Syntheses from the Bromo Position

To introduce a different amino group at the 2-position, the Buchwald-Hartwig amination provides a powerful tool. This palladium-catalyzed reaction would involve the coupling of this compound with a primary or secondary amine. The choice of a suitable bulky phosphine (B1218219) ligand is paramount in facilitating the challenging C-N bond formation at the sterically congested position, allowing for the synthesis of a wide range of diaryl or alkyl-aryl amines.

Chemical Transformations of the Nitrile Group in this compound

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Due to its strong polarization, the carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into several other important functional groups, including amines, carboxylic acids, and amides.

Nucleophilic Addition Reactions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group readily reacts with nucleophiles. libretexts.org This initial nucleophilic attack results in the formation of an sp2-hybridized imine anion. libretexts.org This intermediate is analogous to the sp3-hybridized alkoxide ion formed during nucleophilic addition to a carbonyl group. libretexts.org

One significant example of a nucleophilic addition reaction is the reaction with Grignard reagents. The addition of a Grignard reagent to the nitrile leads to an intermediate imine anion, which upon hydrolysis, yields a ketone. libretexts.org

Reductive Pathways to Primary and Secondary Amines

The nitrile group can be reduced to a primary amine (R-CH2-NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. savemyexams.com The reduction with LiAlH4 involves the nucleophilic addition of a hydride ion to the polar carbon-nitrogen triple bond, forming an imine anion. libretexts.orglumenlearning.com This intermediate, which still possesses a carbon-nitrogen double bond, undergoes a second hydride addition to yield a dianion. libretexts.org Subsequent protonation with water gives the primary amine. libretexts.orglumenlearning.com The reaction is often facilitated by the complexation of the intermediates with aluminum species. libretexts.org

Alternatively, catalytic hydrogenation can be employed, where nitrile vapor and hydrogen gas are passed over a nickel catalyst to produce a primary amine. savemyexams.com

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. This hydrolysis can be carried out in either acidic or basic aqueous solutions. libretexts.orgsavemyexams.com The initial product of hydrolysis is an amide. libretexts.org Under more vigorous conditions, the amide can be further hydrolyzed to a carboxylic acid and ammonia (B1221849) or an amine. libretexts.org

Base-catalyzed hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.org

Reactivity and Structural Role of the Piperidine Moiety

N-Functionalization Strategies of the Piperidine Ring (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the piperidine ring is nucleophilic and can be functionalized through various reactions, including N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. juniperpublishers.com This reaction typically proceeds under basic conditions. nih.gov For instance, the reaction of a piperidine derivative with an alkyl halide can lead to the formation of an N-alkylated product. The formation of the N-alkylation product can be confirmed by NMR spectroscopy, for example, by the appearance of signals corresponding to the N-CH2 group. juniperpublishers.com

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acid chlorides. rsc.org This reaction introduces an acyl group onto the nitrogen atom.

The table below summarizes some N-functionalization reactions applicable to piperidine rings.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide | N-Alkyl Piperidine |

| N-Acylation | Acid Chloride | N-Acyl Piperidine |

Conformational Analysis and Steric Hindrance Effects on Reactivity

The conformation of the piperidine ring and the steric hindrance it imposes can significantly influence the reactivity of this compound. The piperidine ring, being a six-membered ring, can adopt various conformations, with the chair conformation being the most stable.

The bulky piperidine group can create steric hindrance, affecting the accessibility of the adjacent bromine atom and the nitrile group to reagents. youtube.com This steric strain can influence the regioselectivity of reactions. For example, in reactions involving the aromatic ring, the bulky piperidine group can direct incoming groups to less hindered positions.

The relative orientation of the substituents on the benzene (B151609) ring, influenced by the conformation of the piperidine ring, can be analyzed using techniques like Newman projections. youtube.com The staggered conformations are generally lower in energy than the eclipsed conformations due to reduced torsional and steric strain. youtube.com Interactions between bulky groups, known as gauche interactions, can increase the energy of a staggered conformation. youtube.com

The electron-donating nature of the piperidine group, combined with the electron-withdrawing properties of the bromine and nitrile groups, creates a unique electronic environment on the aromatic ring, further influencing its reactivity in reactions such as nucleophilic aromatic substitution.

Design and Synthesis of Derivatives and Analogues of 2 Bromo 6 Piperidinobenzonitrile

Strategies for Structural Diversification Based on the Core Scaffold

The structural framework of 2-bromo-6-piperidinobenzonitrile offers three primary sites for chemical modification: the bromine atom at the 2-position, the piperidine (B6355638) ring at the 6-position, and the nitrile group. These reactive handles allow for a multitude of transformations to create a diverse array of analogues.

A key strategy for diversification is the utilization of palladium-catalyzed cross-coupling reactions at the C-Br bond. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming new carbon-carbon bonds. researchgate.netnih.govmdpi.comnih.gov This reaction involves the coupling of the aryl bromide with a variety of organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This approach enables the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, at the 2-position of the benzonitrile (B105546) ring. researchgate.netnih.gov

Another significant strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This method can be employed to introduce a diverse set of amine nucleophiles, allowing for the synthesis of analogues with different substituents on the piperidine nitrogen or even the replacement of the piperidine ring with other cyclic or acyclic amines. pleiades.onlinersc.org

Nucleophilic aromatic substitution (SNAr) reactions provide an alternative route for diversification. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide ion by various nucleophiles such as alkoxides, thiolates, and other amines.

Furthermore, the piperidine ring itself can be a source of diversity . Modifications can be introduced to the piperidine moiety either before or after its attachment to the benzonitrile core. For example, using substituted piperidines in the initial synthesis allows for the introduction of functional groups on the heterocyclic ring. researchgate.net

Finally, the nitrile group can be chemically transformed to introduce further diversity. It can be hydrolyzed to a carboxylic acid, which can then be converted to esters, amides, or other derivatives. Alternatively, the nitrile can be reduced to a primary amine, which can then undergo a variety of subsequent reactions. nih.gov

Synthesis of Diversified Libraries from this compound

The synthetic strategies outlined above are highly amenable to the generation of diversified chemical libraries . vipergen.com Combinatorial chemistry approaches can be employed to systematically combine a set of building blocks, leading to the rapid synthesis of a large number of distinct compounds. vipergen.comresearchgate.net

For instance, a library of 2-aryl-6-piperidinobenzonitriles can be synthesized by reacting this compound with a collection of different boronic acids via a Suzuki-Miyaura coupling reaction in a parallel synthesis format. researchgate.netnih.gov Similarly, a library of compounds with diverse amino substituents at the 6-position can be generated from 2,6-dibromobenzonitrile (B1367187) by reacting it with a variety of amines. georgiasouthern.edugeorgiasouthern.edu

The synthesis of isoquinolone libraries has been achieved from 2-halobenzonitriles through a sequential Suzuki coupling and cyclization, demonstrating the utility of this scaffold in generating diverse heterocyclic systems. sid.irosti.gov While not directly starting from this compound, these methods highlight the potential for creating complex molecular architectures from related starting materials. The principles of these library synthesis strategies are directly applicable to the diversification of the this compound core.

Influence of Substituent Effects on Reactivity and Electronic Structure in Related Systems

The reactivity and electronic properties of the this compound scaffold are significantly influenced by the nature of its substituents. The interplay between the electron-donating piperidine group and the electron-withdrawing bromine and nitrile groups creates a unique electronic environment.

Electron-donating groups (EDGs) , such as the piperidine ring, increase the electron density on the aromatic ring. This generally enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack. However, in the context of nucleophilic aromatic substitution, an EDG can decrease the reactivity by destabilizing the negatively charged intermediate.

Conversely, electron-withdrawing groups (EWGs) , like the bromine atom and the nitrile group, decrease the electron density of the aromatic ring. This deactivation towards electrophilic substitution makes the ring more susceptible to nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex. Theoretical studies on substituted benzonitriles have shown a linear correlation between the global electrophilicity index and the Hammett substituent constants, quantifying the electronic impact of different substituents. researchgate.netnih.gov

The following table summarizes the general influence of different substituent types on the reactivity and electronic properties of a benzonitrile ring system.

| Substituent Type | Effect on Aromatic Ring | Reactivity towards Nucleophilic Aromatic Substitution | HOMO Energy Level | LUMO Energy Level |

| Electron-Donating (e.g., -NHR, -OR) | Increases electron density | Decreases | Increases | Relatively unchanged |

| Electron-Withdrawing (e.g., -NO₂, -CN, -Br) | Decreases electron density | Increases | Relatively unchanged | Decreases |

It is the specific balance of these electronic effects in this compound that dictates its chemical behavior and provides the foundation for its strategic diversification.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Bromo 6 Piperidinobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 2-Bromo-6-piperidinobenzonitrile, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the piperidine (B6355638) ring. The aromatic protons, typically found in the range of δ 7.0–8.0 ppm, would exhibit splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons, revealing their relative positions on the benzene (B151609) ring. The protons of the piperidine ring would appear at a higher field (lower ppm values), with their chemical shifts and multiplicities providing insight into the ring's conformation and its attachment to the aromatic core.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The nitrile carbon is particularly noteworthy, typically appearing in a characteristic downfield region around 115-125 ppm. organicchemistrydata.org The carbons of the aromatic ring and the piperidine ring would also have specific chemical shifts influenced by their electronic environment, including the effects of the bromine and nitrile substituents.

| Technique | Expected Chemical Shift Ranges (ppm) | Information Obtained |

| ¹H NMR | Aromatic H: 7.0-8.0, Piperidine H: ~1.5-3.5 | Number and environment of protons, proton-proton coupling |

| ¹³C NMR | Aromatic C: 110-150, Piperidine C: ~25-50, Nitrile C: ~115-125 | Number and environment of carbon atoms |

| 2D NMR (COSY, HSQC) | N/A | Connectivity between protons and between protons and carbons |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of bromine, carbon, hydrogen, and nitrogen in the correct proportions. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. chemguide.co.uk This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound. chemguide.co.uksavemyexams.com

Fragmentation Pathway Analysis: In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. For this compound, common fragmentation pathways could include the loss of the bromine atom, cleavage of the piperidine ring, or loss of small molecules like HCN. libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pattern for amines. libretexts.org Analyzing these fragmentation patterns can confirm the connectivity of the different functional groups within the molecule.

| Ion | Description | Significance |

| [M]⁺ and [M+2]⁺ | Molecular ions containing ⁷⁹Br and ⁸¹Br, respectively | Confirms molecular weight and presence of one bromine atom |

| [M-Br]⁺ | Fragment resulting from the loss of the bromine atom | Indicates the presence of a labile bromine substituent |

| Fragments from piperidine ring | Ions resulting from the cleavage of the piperidine ring | Confirms the presence and structure of the piperidine moiety |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The nitrile group (C≡N) in this compound has a very characteristic and strong absorption band in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and the C-N stretching of the piperidine ring would also have characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. spectroscopyonline.com It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar or symmetric bonds often show strong Raman signals. For this compound, the symmetric stretching of the aromatic ring and the C≡N bond would be expected to be Raman active. The complementary nature of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| Nitrile (C≡N) | 2220-2260 | IR (strong), Raman |

| Aromatic C=C | 1450-1600 | IR, Raman |

| C-N (Piperidine) | 1000-1250 | IR |

| C-Br | 500-700 | IR |

X-ray Crystallography for Single Crystal Structure Determination and Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined.

This technique provides unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The spatial arrangement of the piperidine ring relative to the benzonitrile (B105546) plane.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

The resulting crystal structure provides the ultimate confirmation of the molecule's identity and stereochemistry. nih.gov

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions. HPLC can also be used to quantify the compound by comparing its peak area to that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijstr.org The sample is vaporized and separated based on its volatility and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS is particularly useful for identifying and quantifying volatile impurities. For this compound, this technique can be used to assess its purity and identify any byproducts from the synthesis. The resulting mass spectrum for each separated component can be compared to library data for identification.

| Technique | Principle | Application for this compound |

| HPLC | Separation based on differential partitioning between a stationary and mobile phase | Purity assessment, quantification, analysis of non-volatile impurities |

| GC-MS | Separation based on volatility followed by mass analysis | Purity assessment, identification of volatile impurities and byproducts |

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Piperidinobenzonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. nih.govnrel.gov DFT methods calculate the electron density to determine the energy and properties of a system, offering a balance between accuracy and computational cost that makes them suitable for molecules of this size. bldpharm.com Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data.

For 2-Bromo-6-piperidinobenzonitrile, these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. Using a functional like B3LYP and a basis set such as 6-311G+(d,p) or def2-TZVP, researchers could obtain a precise model of the molecular structure. nrel.govresearchgate.netjocpr.com From this optimized structure, a wealth of electronic properties can be calculated.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. imperial.ac.ukyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, FMO analysis would map the locations of the HOMO and LUMO. It would be expected that the HOMO is located more on the electron-rich piperidine (B6355638) and benzene (B151609) rings, while the LUMO may be distributed around the electron-withdrawing nitrile group and the carbon atom attached to the bromine, indicating likely sites for nucleophilic and electrophilic attack. researchgate.netmdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate chemical reactivity and stability. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. wikipedia.orgwolfram.com They are invaluable for predicting how molecules will interact. wikipedia.org The MEP map is colored to show different regions of electrostatic potential: red typically indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor and prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would likely show a strong negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The piperidine nitrogen would also exhibit negative potential. Conversely, the hydrogen atoms on the aromatic ring and the piperidine ring would show positive potential (blue). walisongo.ac.id Such a map would highlight the sites most likely to engage in intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility and dynamics of a molecule like this compound. georgiasouthern.edu The piperidine ring, in particular, can adopt various conformations (e.g., chair, boat, twist-boat), and MD simulations could determine the relative energies and populations of these conformers at different temperatures. mdpi.com

These simulations, typically performed using force fields like CHARMM or AMBER, would also elucidate how the molecule interacts with solvents and other molecules. jocpr.com This is crucial for understanding its behavior in a biological system or as a reactant in a chemical synthesis. scispace.com

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is frequently used to explore potential reaction pathways and identify the transition states of chemical reactions. mdpi.comsciepub.com For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the bromine atom is replaced by another group.

Using DFT calculations, researchers can model the entire reaction coordinate. This involves identifying the structure and energy of the reactants, products, any intermediates (like a Meisenheimer complex in an SNAr reaction), and the high-energy transition states that connect them. scispace.commdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. sciepub.com This approach could be used to predict the regioselectivity and efficiency of various synthetic routes involving this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra, which would be characterized by specific shifts for the protons and carbons in the aromatic, piperidine, and nitrile environments. georgiasouthern.edu Similarly, the calculation of vibrational frequencies would correspond to the stretching and bending modes of the various functional groups (C≡N, C-Br, C-N, C-H), which can be compared with an experimental IR spectrum. jocpr.com Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by using more advanced computational models.

Non Biological Applications and Material Science Potentials of 2 Bromo 6 Piperidinobenzonitrile and Its Derivatives

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

The intrinsic reactivity of 2-Bromo-6-piperidinobenzonitrile makes it a valuable intermediate in multi-step organic synthesis for the production of complex specialty chemicals. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the nitrile group can be transformed into other functional groups. This dual reactivity allows for sequential, regioselective modifications, making it a sought-after precursor.

Research has shown that related bromo-benzonitrile derivatives are crucial intermediates in the creation of high-performance molecules. For instance, 2-bromo-4-methylbenzonitrile (B184184) derivatives are recognized as important compounds for synthesizing phthalocyanine (B1677752) dyes. researchgate.net These dyes are a class of specialty chemicals known for their intense colors and stability, with applications in various industries. researchgate.net The synthesis pathway leverages the bromo-benzonitrile core to build the larger macrocyclic structure of the dye.

The utility of this structural motif extends to various derivatives where the piperidine (B6355638) ring is modified or replaced, creating a library of building blocks for chemical synthesis. bldpharm.combldpharm.combldpharm.combldpharm.com The synthesis of complex diaryl methanes has been demonstrated using substituted brominated aromatics as key starting materials, highlighting the role of the bromo- group in forming new carbon-carbon bonds. mdpi.com This versatility establishes this compound and its analogs as key intermediates for constructing larger, functional molecules tailored for specific industrial uses. acints.com

Table 1: Examples of 2-Bromo-6-substituted-benzonitrile Derivatives This table showcases several derivatives of the core benzonitrile (B105546) structure, illustrating its role as a foundational scaffold in chemical synthesis.

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 1260649-11-3 | C₁₂H₁₃BrN₂ | The parent compound of interest. nih.gov |

| 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile | 1260675-56-6 | C₁₄H₁₈BrN₃ | A derivative with a functionalized piperidine ring. bldpharm.com |

| 2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile | 1159984-51-6 | C₁₃H₁₂BrF₃N₂ | A derivative featuring a trifluoromethyl group. bldpharm.com |

| 2-Bromo-6-[4-(methylamino)piperidino]benzonitrile | 1365271-64-2 | C₁₃H₁₆BrN₃ | A derivative with a secondary amine on the piperidine ring. bldpharm.com |

| 2-Bromo-6-pyrrolidinobenzonitrile | 1365271-35-7 | C₁₁H₁₁BrN₂ | An analog where piperidine is replaced by pyrrolidine. bldpharm.com |

| 2-Bromo-6-methoxybenzonitrile | 1245647-50-0 | C₈H₆BrNO | An analog with a methoxy (B1213986) group instead of piperidine. synquestlabs.com |

Potential as Building Blocks in Advanced Organic Materials (e.g., Optoelectronic, Polymer Precursors)

The unique electronic properties of the this compound scaffold make it a promising candidate for the development of advanced organic materials. Its structure is analogous to intermediates used in creating materials for optoelectronic applications.

Optoelectronic Materials: Derivatives of bromo-benzonitriles are used to synthesize phthalocyanine dyes, which are not only colorants but also functional materials with applications in photo redox reactions. researchgate.net This positions them within the realm of organic semiconductors and photosensitizers. Similarly, other brominated aromatic compounds, such as 2-Bromo-9,9-diphenylfluorene, are established as important intermediates for creating materials used in optoelectronics, underscoring the value of the bromo-aromatic motif in this field. chemicalbook.com

Advanced Molecular Architectures: The nitrile group in this compound offers a direct route to synthesizing 1,3,5-triazine-based materials. The cyclotrimerization of nitriles is a known method for producing symmetrically substituted 1,3,5-triazines. researchgate.net These triazine structures are of significant interest due to their C₃-symmetry, which makes them excellent building blocks for supramolecular chemistry and crystal engineering, allowing for the construction of multidimensional, highly ordered materials. researchgate.net

Polymer Precursors: The concept of using brominated functional monomers as precursors for advanced polymers has been established in material science. For example, copolyesters containing 2-bromo-3-hydroxypropionic acid units can undergo crosslinking reactions through the brominated sites to form robust polymer networks. uakron.edu This suggests a potential pathway for this compound to act as a functional monomer or crosslinking agent in the synthesis of novel polymers with tailored thermal and mechanical properties. uakron.edu

Table 2: Potential Applications of the this compound Scaffold in Advanced Materials

| Material Class | Relevant Functional Group(s) | Potential Application | Supporting Principle |

| Phthalocyanine-type Dyes | Bromo, Nitrile | Organic semiconductors, Photosensitizers | Bromo-benzonitrile derivatives are known intermediates for phthalocyanine synthesis. researchgate.net |

| 1,3,5-Triazine Materials | Nitrile | Supramolecular assemblies, Crystal engineering | The nitrile group can undergo catalyzed cyclotrimerization to form the triazine ring. researchgate.net |

| Crosslinked Polymers | Bromo, Piperidino | High-performance thermosets, Specialty polymers | Brominated monomers can act as sites for crosslinking reactions in polymer chains. uakron.edu |

Exploration in Catalysis or Sensor Development

The structure of this compound and its analogs makes them relevant in the field of catalysis, both as products of catalytic reactions and as potential ligands in catalytic systems.

A Russian patent describes a method for preparing an alumina-supported catalyst specifically for use in nucleophilic substitution reactions of aromatic halides. google.com Notably, the patent explicitly lists the preparation of 2-piperidinobenzonitrile (B1350577) as a successful application of this catalytic system, demonstrating the compound's direct relevance to the development of efficient and simplified catalytic processes. google.com This highlights the industrial importance of synthesizing this class of compounds via heterogeneous catalysis.

Furthermore, pyridine-based analogs of this compound have been explored for their role in stabilizing complex metallic structures. Research into 2-Bromo-6-methylaminopyridine shows its use as a ligand to synthesize and stabilize Extended Metal Atom Chains (EMACs). georgiasouthern.edugeorgiasouthern.edu EMACs are of interest for their unique magnetic properties derived from direct metal-to-metal communication. georgiasouthern.edu The bromo-amino-aromatic structure plays a key role in binding to metal ions and facilitating the formation of these advanced inorganic complexes. georgiasouthern.edugeorgiasouthern.edu This suggests a potential for this compound and its derivatives to serve as ligands in the design of novel catalysts or magnetic materials. While direct application in sensor development is not widely documented, its ability to coordinate with metal ions could form a basis for future exploration in chemosensor design.

Future Directions and Emerging Research Avenues for 2 Bromo 6 Piperidinobenzonitrile Research

The continued exploration of 2-bromo-6-piperidinobenzonitrile and its analogues is poised to benefit from cutting-edge advancements in chemical synthesis and computational analysis. Future research will likely focus on enhancing the efficiency and sustainability of its production, discovering novel transformations to expand its chemical space, and leveraging computational tools for predictive and accelerated discovery.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Bromo-6-piperidinobenzonitrile be optimized for high yield and purity?

- Methodological Answer :

- Use controlled reaction conditions (e.g., inert atmosphere, precise temperature control) to minimize side reactions.

- Optimize stoichiometry of bromination reagents (e.g., NBS or Br₂) to target the 2-position on the benzene ring while preserving the nitrile group .

- Purify intermediates via column chromatography or recrystallization to eliminate impurities before introducing the piperidine substituent .

- Monitor reaction progress using TLC or HPLC to ensure completion of substitution at the 6-position .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton shifts (δ 7.0–8.0 ppm) and nitrile carbon signals (~115 ppm) to confirm substitution patterns .

- FT-IR : Verify the nitrile group (C≡N stretch ~2220 cm⁻¹) and absence of unwanted functional groups (e.g., -OH or -NH) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (Br and Cl isotopes) for unambiguous identification .

Q. How can solubility challenges be addressed during in vitro assays involving this compound?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution, followed by dilution in aqueous buffers with <1% organic solvent .

- Employ sonication or heating (≤60°C) to enhance solubility while ensuring compound stability .

- Conduct solubility screens using nephelometry to identify optimal solvent systems .

Advanced Research Questions

Q. What computational tools are recommended for retrosynthetic analysis of this compound?

- Methodological Answer :

- Use AI-driven platforms (e.g., Reaxys or Pistachio) to identify feasible routes by cross-referencing reaction databases. Prioritize routes with high template relevance scores (>0.8) .

- Apply density functional theory (DFT) to model bromination regioselectivity and predict intermediates’ stability .

- Validate synthetic pathways using multi-database cross-referencing (e.g., REAXYS_BIOCATALYSIS for enzymatic steps) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Conduct meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, or concentration ranges) that explain discrepancies .

- Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) to isolate confounding factors .

- Use statistical falsification frameworks to test hypotheses against empirical contradictions, such as pseudoprogression in bioactivity profiles .

Q. What strategies improve regioselective bromination in the presence of electron-withdrawing groups (e.g., nitriles)?

- Methodological Answer :

- Employ directed ortho-metalation (DoM) with lithium amides to direct bromination to the 2-position .

- Use Lewis acid catalysts (e.g., FeBr₃) to stabilize transition states and enhance selectivity .

- Modify reaction temperature: Lower temperatures (0–25°C) favor kinetic control, reducing para-substitution byproducts .

Data Analysis & Validation

Q. How can multi-database cross-referencing improve reliability in synthetic route validation?

- Methodological Answer :

- Compare reaction yields and conditions across Pistachio , BKMS_METABOLIC , and REAXYS to identify consensus protocols .

- Flag routes with conflicting data (e.g., divergent yields for similar conditions) for experimental validation .

- Use Cheminformatics tools (e.g., KNIME or Pipeline Pilot) to automate data aggregation and outlier detection .

Q. What quality control metrics are critical for batch-to-batch consistency in research-scale synthesis?

- Methodological Answer :

- Enforce purity thresholds (>98% by HPLC) and monitor residual solvents via GC-MS .

- Track isotopic ratios (e.g., ⁷⁹Br/⁸¹Br) using HRMS to confirm synthetic reproducibility .

- Conduct accelerated stability studies (40°C/75% RH) to assess degradation under storage conditions .

Conflict Resolution & Best Practices

- Key Note : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Always report analytical conditions (e.g., DSC heating rates) alongside raw data .

- Ethical Compliance : Ensure all synthetic procedures adhere to ACS Green Chemistry Principles to minimize hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.